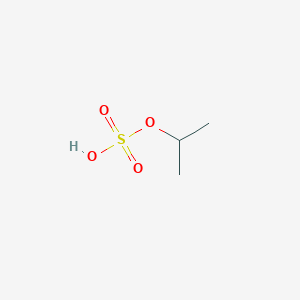

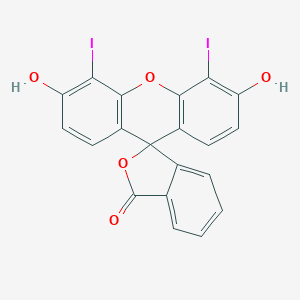

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

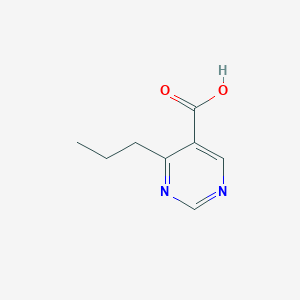

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is related to various compounds studied for their synthetic methods and chemical properties.

Synthesis Analysis

- Synthesis often involves reactions of isoquinoline with di-tert-butyl dicarbonate in solvents like n-hexane, as demonstrated by Saito and Takahata (2009) (Saito & Takahata, 2009).

- The Heck reaction has been used for synthesizing isoquinoline-3-carboxylic acid derivatives, a process studied by Ture et al. (2011) (Ture, Rubina, Rozhkov, & Kauss, 2011).

Molecular Structure Analysis

- Advanced techniques like X-ray crystallography are often used to analyze the molecular structure of isoquinoline derivatives. This method was used by Li et al. (2013) to study similar compounds (Li, Wang, Wang, Luo, & Wu, 2013).

Chemical Reactions and Properties

- Isoquinoline compounds can undergo various chemical reactions, including carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, as described by Obika et al. (2007) (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

- Isoquinolines can also be synthesized via Pd-catalyzed oxidative carbonylation, as researched by Gabriele et al. (2011) (Gabriele, Veltri, Maltese, Spina, Mancuso, & Salerno, 2011).

Applications De Recherche Scientifique

Isoquinoline Derivatives in Scientific Research

Isoquinoline derivatives, including those structurally related to the specified compound, have been extensively studied for their diverse biological activities and applications in medicinal chemistry.

Antioxidant Applications : Studies on related antioxidants, such as ethoxyquin analogues, have shown their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, indicating potential applications in food preservation and stability (A. J. de Koning, 2002).

Synthetic Applications : Research on isoquinoline derivatives for the synthesis of papaverine, a well-known pharmaceutical compound, illustrates the significance of such structures in drug synthesis methodologies (A. V. Luk’yanov, V. Onoprienko, V. A. Zasosov, 1972).

Environmental and Health Impact : Synthetic phenolic antioxidants, structurally related to the compound of interest, have been reviewed for their occurrence, exposure, and toxicity, highlighting the importance of understanding the environmental and health impacts of chemical additives (Runzeng Liu, S. Mabury, 2020).

Biological Activities of Plant-Derived Isoquinoline N-Oxides : Research on natural isoquinoline alkaloids and their N-oxides from different plant species has demonstrated a wide range of antimicrobial, antitumor, and other activities, suggesting potential therapeutic applications (V. Dembitsky, T. Gloriozova, V. Poroikov, 2015).

Biotechnological Production : The use of lactic acid from biomass, through biotechnological routes, for producing valuable chemicals indicates the potential for creating environmentally friendly processes for chemical synthesis, which could include derivatives of isoquinoline (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Therapeutic Potential : Isoquinoline derivatives have been recognized for their pharmacological importance in modern therapeutics, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, underscoring their significance in drug development (K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

Propriétés

IUPAC Name |

6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPMPDOZKGZFPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588746 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |

CAS RN |

1214645-14-3 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)